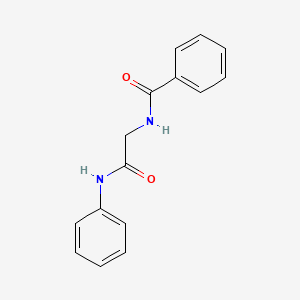

N-(2-anilino-2-oxoethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-anilino-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C15H14N2O2 . It is also known by other names such as “N-(2-anilino-1-methyl-2-oxoethyl)benzamide” and "N-[1-methyl-2-oxo-2-(phenylamino)ethyl]benzamide" .

Molecular Structure Analysis

The molecular structure of “N-(2-anilino-2-oxoethyl)benzamide” is characterized by a benzamide core with an anilino-oxoethyl group attached to the nitrogen atom . The molecular formula is C15H14N2O2, indicating that it contains 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-anilino-2-oxoethyl)benzamide” are not detailed in the search results, the compound’s structure suggests that it could participate in various organic reactions. For instance, the amide group could undergo hydrolysis, and the aniline group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Amides, such as “N-(2-anilino-2-oxoethyl)benzamide”, generally have high boiling points and are solids at room temperature. They are polar due to the presence of the amide group, which can participate in hydrogen bonding. This makes them soluble in water, especially if they have five or fewer carbon atoms .科学研究应用

Antioxidant Activity

Benzamides, including N-(2-anilino-2-oxoethyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents, which makes them effective in neutralizing harmful free radicals in the body .

Antibacterial Activity

Benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antiviral Activity

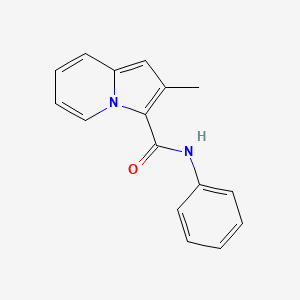

Some indole derivatives, which are structurally similar to benzamides, have demonstrated antiviral activity . While specific studies on N-(2-anilino-2-oxoethyl)benzamide are not available, it’s possible that it may also have antiviral properties.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activity . Given the structural similarities between indoles and benzamides, N-(2-anilino-2-oxoethyl)benzamide could potentially also have anti-inflammatory properties .

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . They have the ability to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . Given the structural similarities between indoles and benzamides, it’s possible that N-(2-anilino-2-oxoethyl)benzamide may also have anti-HIV properties .

作用机制

Target of Action

The primary target of N-(2-anilino-2-oxoethyl)benzamide is autotaxin (ATX) . Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in numerous physiological and pathological processes .

Mode of Action

N-(2-anilino-2-oxoethyl)benzamide acts as an inhibitor of autotaxin . By inhibiting the activity of autotaxin, it reduces the production of LPA, thereby modulating the signaling pathways that are mediated by LPA .

Biochemical Pathways

The inhibition of autotaxin by N-(2-anilino-2-oxoethyl)benzamide affects the LPA-dependent or LPA-mediated pathways . These pathways are involved in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and more .

Result of Action

The inhibition of autotaxin by N-(2-anilino-2-oxoethyl)benzamide can lead to the treatment of various LPA-dependent or LPA-mediated diseases , including cancer, lymphocyte homing, chronic inflammation, neuropathic pain, fibrotic diseases, thrombosis, and cholestatic pruritus .

属性

IUPAC Name |

N-(2-anilino-2-oxoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKXQFAKRHLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296697 |

Source

|

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3106-11-4 |

Source

|

| Record name | Hippuranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)

![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)

![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)

![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)